molecular formula C18H16FNO4S B3019853 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-fluoro-N-(4-methoxyphenyl)benzamide CAS No. 852439-24-8

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-fluoro-N-(4-methoxyphenyl)benzamide

Numéro de catalogue B3019853
Numéro CAS: 852439-24-8
Poids moléculaire: 361.39
Clé InChI: UMMVGFRFRRCLBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-fluoro-N-(4-methoxyphenyl)benzamide, commonly known as DMXB-A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological processes.

Mécanisme D'action

DMXB-A acts as a selective agonist of the α7nAChR, which is a ligand-gated ion channel that regulates the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. The activation of α7nAChR by DMXB-A leads to the influx of calcium ions into the cell, which triggers various signaling pathways that regulate neuronal function and survival. DMXB-A has been shown to enhance synaptic plasticity, reduce oxidative stress, and prevent neuroinflammation, which are all mechanisms that contribute to its therapeutic effects.
Biochemical and Physiological Effects
DMXB-A has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against neurodegeneration. DMXB-A has been found to enhance long-term potentiation (LTP), a process that underlies learning and memory, in animal models of Alzheimer's disease and schizophrenia. Moreover, DMXB-A has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain, which are associated with neuroinflammation and neurodegeneration. DMXB-A has also been found to protect against neuronal damage and apoptosis induced by various neurotoxic agents, including amyloid-beta and glutamate.

Avantages Et Limitations Des Expériences En Laboratoire

DMXB-A has several advantages for lab experiments, including its high selectivity and potency for the α7nAChR, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic profile. DMXB-A has been shown to have a long half-life and low toxicity, making it suitable for chronic administration in animal models. However, DMXB-A also has some limitations, including its high cost and limited availability, which may hinder its widespread use in scientific research.

Orientations Futures

DMXB-A has significant potential for the development of novel therapeutics for various neurological and psychiatric disorders. Several future directions for research on DMXB-A include the optimization of its pharmacokinetic properties, the development of more efficient synthesis methods, and the identification of new therapeutic targets for its use. Moreover, the role of DMXB-A in other physiological processes, such as inflammation and immune function, should be further explored to fully understand its therapeutic potential. Overall, DMXB-A represents a promising avenue for the development of new treatments for neurological and psychiatric disorders.

Méthodes De Synthèse

DMXB-A can be synthesized by reacting 3-fluoro-N-(4-methoxyphenyl)benzamide with 2,3-dihydrothiophene-1,1-dioxide in the presence of a catalyst. The synthesis process involves several steps, including the preparation of the reactants, reaction conditions, and purification of the final product. The synthesis of DMXB-A has been optimized to achieve high yields and purity, making it suitable for scientific research applications.

Applications De Recherche Scientifique

DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. The α7nAChR is highly expressed in the brain, and its activation has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration. DMXB-A has been found to enhance cognitive function, reduce inflammation, and improve memory in animal models of Alzheimer's disease and schizophrenia. Moreover, DMXB-A has been shown to have anxiolytic and antidepressant effects in preclinical studies, suggesting its potential use in the treatment of anxiety and depression.

Propriétés

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-24-17-7-5-15(6-8-17)20(16-9-10-25(22,23)12-16)18(21)13-3-2-4-14(19)11-13/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMVGFRFRRCLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-fluoro-N-(4-methoxyphenyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.